ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate
Overview
Description
Ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound with the molecular formula C16H13FN2O3 . It is a complex organic compound that contains a carboxylate ester and a nitrile .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a carboxylate ester and a nitrile group, along with a fluorophenyl group .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate and similar compounds have been synthesized and characterized in various studies. For instance, Kumar and Mashelker (2006) detailed the synthesis of novel derivatives of this compound, highlighting their potential antihypertensive activity (Kumar & Mashelker, 2006). Additionally, Riyadh, Al-Matar, and Elnagdi (2008) reported the synthesis of related β-oxoalkanonitriles, exploring their reactivity and potential applications (Riyadh, Al-Matar, & Elnagdi, 2008).
Biological Activity
- Riadi et al. (2021) described the preparation of a derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, noting its potent cytotoxic activity against various human cancer cell lines and its potential as an anti-cancer agent (Riadi et al., 2021). This highlights the compound's relevance in cancer research and therapy.
Potential in Material Science
- Chen, Sheng-yin, and Shao-hua (2013) synthesized 4-hydroxy-2-pyridone using a derivative of this compound, indicating its utility in creating new materials with specific chemical properties (Chen, Sheng-yin, & Shao-hua, 2013).
Applications in Drug Synthesis
- Yavari, Nasiri, and Djahaniani (2005) explored the synthesis of fluorinated dialkyl pyrrole derivatives using this compound, demonstrating its importance in the development of new pharmaceuticals (Yavari, Nasiri, & Djahaniani, 2005).
Exploration in Organic Chemistry
- Dawadi and Lugtenburg (2011) reported the reaction of ethyl 2-chloroacetoacetate and its derivatives with cyanoacetamide, highlighting the versatility of this compound in organic synthesis (Dawadi & Lugtenburg, 2011).
Properties
IUPAC Name |
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxopyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-2-22-15(20)10-19-14(8-5-12(9-18)16(19)21)11-3-6-13(17)7-4-11/h3-8H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZKRBADSOPFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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